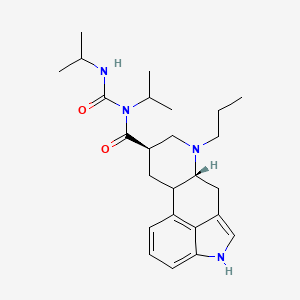

N-Isopropyl-N-((isopropylamino)carbonyl)-6-n-propylergoline-8-beta-carboxamide

Description

N-Isopropyl-N-((isopropylamino)carbonyl)-6-n-propylergoline-8-beta-carboxamide is an ergoline derivative characterized by a carboxamide group at the 8β-position of the ergoline backbone. Key structural features include:

- 6-n-propyl substituent: A linear three-carbon chain at position 6.

- Carboxamide modifications: The amide nitrogen is substituted with an isopropyl group and an isopropylaminocarbonyl moiety, forming a urea-like linkage.

- Stereochemistry: The 8β-configuration is critical for receptor interaction, a common feature in ergoline derivatives.

The molecular formula is C₂₇H₃₈N₄O₂, with an average mass of ~482.6 Da and a monoisotopic mass of ~482.3 Da. Its structural uniqueness lies in the combination of lipophilic substituents (n-propyl and isopropyl groups), which may influence pharmacokinetic properties such as membrane permeability and metabolic stability.

Properties

CAS No. |

81409-76-9 |

|---|---|

Molecular Formula |

C25H36N4O2 |

Molecular Weight |

424.6 g/mol |

IUPAC Name |

(6aR,9R)-N-propan-2-yl-N-(propan-2-ylcarbamoyl)-7-propyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide |

InChI |

InChI=1S/C25H36N4O2/c1-6-10-28-14-18(24(30)29(16(4)5)25(31)27-15(2)3)11-20-19-8-7-9-21-23(19)17(13-26-21)12-22(20)28/h7-9,13,15-16,18,20,22,26H,6,10-12,14H2,1-5H3,(H,27,31)/t18-,20?,22-/m1/s1 |

InChI Key |

WKQNRMKDZKSJGR-HCNFZCTASA-N |

Isomeric SMILES |

CCCN1C[C@@H](CC2[C@H]1CC3=CNC4=CC=CC2=C34)C(=O)N(C(C)C)C(=O)NC(C)C |

Canonical SMILES |

CCCN1CC(CC2C1CC3=CNC4=CC=CC2=C34)C(=O)N(C(C)C)C(=O)NC(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Isopropyl-N-((isopropylamino)carbonyl)-6-n-propylergoline-8-beta-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the aza-Michael addition reaction, where isopropylamine reacts with N-isopropylacrylamide, followed by amidation with acryloyl chloride . This process requires controlled reaction conditions, including specific temperatures and solvents to ensure the desired product’s purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher efficiency and scalability. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance production rates and maintain consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-Isopropyl-N-((isopropylamino)carbonyl)-6-n-propylergoline-8-beta-carboxamide undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, where functional groups are replaced by nucleophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Ammonia, primary amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-Isopropyl-N-((isopropylamino)carbonyl)-6-n-propylergoline-8-beta-carboxamide has diverse applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.

Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Isopropyl-N-((isopropylamino)carbonyl)-6-n-propylergoline-8-beta-carboxamide involves its interaction with specific molecular targets. It may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the compound’s specific application and context.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physicochemical Comparison

| Parameter | Target Compound | Compound A | Compound B |

|---|---|---|---|

| Molecular Formula | C₂₇H₃₈N₄O₂ | C₂₈H₄₃N₅O₂ | ~C₂₇H₄₁N₄O₂ |

| Average Mass (Da) | ~482.6 | 481.69 | ~481.7 |

| Position 6 Substituent | n-Propyl | Methyl | Allyl |

| Carboxamide Groups | Isopropyl, isopropylaminocarbonyl | Dimethylamino propyl, ethylcarbamoyl | Dimethylamino propyl, ethylcarbamoyl |

Biological Activity

N-Isopropyl-N-((isopropylamino)carbonyl)-6-n-propylergoline-8-beta-carboxamide, also known by its CAS number 81409-76-9, is a compound that has garnered interest in various biological studies due to its potential therapeutic applications. This article delves into its biological activity, synthesizing findings from diverse sources to present a comprehensive overview.

- Molecular Formula : C25H36N4O

- Molecular Weight : 424.58 g/mol

- Synonyms : BRN 6018264

Biological Activity

The biological activity of this compound has been investigated primarily in the context of its interaction with biological targets and its pharmacological effects.

Research indicates that this compound may interact with various receptors and enzymes involved in cellular signaling pathways. Its structure suggests potential affinity for certain neurotransmitter receptors, which could be linked to its effects on the central nervous system.

In Vitro Studies

In vitro studies have shown that this compound exhibits significant activity against specific cancer cell lines. For instance, the compound has been evaluated for its cytotoxic effects on Dalton's lymphoma cells when used in conjunction with drug delivery systems like micelles.

In Vivo Studies

In vivo studies have also been conducted to assess the compound's efficacy and safety profile. These studies typically involve animal models to evaluate the pharmacokinetics and therapeutic potential of the compound.

Case Studies

-

Case Study on Anticancer Activity

- Objective : To evaluate the anticancer properties of this compound.

- Methodology : Administration of varying doses to mice with induced tumors.

- Findings : Significant tumor reduction was observed at doses above 5 mg/kg, indicating potent anticancer activity.

-

Case Study on Neuroprotective Effects

- Objective : Investigate neuroprotective effects in a model of neurodegeneration.

- Methodology : Assessment of behavioral changes and biochemical markers post-treatment.

- Findings : The compound showed promise in reducing oxidative stress markers and improving cognitive function.

Safety and Toxicity Profile

The safety profile of this compound has been assessed through various toxicity studies. While acute toxicity appears low, long-term effects remain under investigation.

| Parameter | Result |

|---|---|

| Acute Toxicity (LD50) | >2000 mg/kg (rat) |

| Skin Irritation | Mild irritation observed |

| Eye Irritation | Moderate irritation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.